molecular formula C27H36O10 B1216269 Myricanol-15-glucoside CAS No. 90052-02-1

Myricanol-15-glucoside

Cat. No. B1216269
CAS RN: 90052-02-1
M. Wt: 520.6 g/mol
InChI Key: NPSYWDNXSMBWKP-LMNFFIPXSA-N
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Description

Myricanol-15-glucoside is a chemical compound . Myricanol, a constituent of Myrica species, has been reported to lower the levels of the microtubule-associated protein tau (MAPT), whose accumulation plays an important role in some neurodegenerative diseases, such as Alzheimer’s disease (AD) .


Synthesis Analysis

A new synthetic route to prepare myricanol has been described in 9 steps and 4.9% overall yield starting from commercially available 2,3-dimethoxyphenol and methyl 3- (4-benzyloxyphenyl)propanoate . The key steps are a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle .


Molecular Structure Analysis

An X-ray crystal structure of the isolated myricanol was obtained and showed a co-crystal consisting of (+)-aR,11S-myricanol and (-)-aS,11R-myricanol coformers .


Chemical Reactions Analysis

The key steps in the synthesis of myricanol include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle .


Physical And Chemical Properties Analysis

The molecular formula of myricanol-15-glucoside is C27H36O10 . Its molar mass is 520.57 .

Scientific Research Applications

1. Anti-inflammatory and Antioxidative Properties

Myricanol-15-glucoside, derived from the bark of Myrica rubra and other Myrica species, has been identified as having significant anti-inflammatory and antioxidative properties. For instance, studies have shown its effectiveness in inhibiting nitric oxide production in activated macrophages, which is crucial in managing inflammatory responses (Tao et al., 2002). Additionally, myricanol and its derivatives have demonstrated strong radical scavenging activities, indicating their potential as natural antioxidants (Ting et al., 2014).

2. Neuroprotective Effects

Myricanol-15-glucoside has shown promise in neuroprotective applications. Research indicates that it can mitigate oxidative stress-induced damage in neuronal cells, suggesting potential benefits in treating neurodegenerative diseases (Chen et al., 2017). Additionally, studies have identified myricanol derivatives that effectively reduce tau protein levels, which are implicated in Alzheimer's disease (Martin et al., 2015).

3. Anticancer Potential

Myricanol-15-glucoside exhibits significant anticancer properties, particularly against lung adenocarcinoma. Studies have shown that it induces apoptotic cell death and inhibits tumor growth, highlighting its potential as a therapeutic agent in cancer treatment (Dai et al., 2014), (Dai et al., 2015).

4. Muscle Protection and Metabolic Effects

Research has also shown that myricanol-15-glucoside can protect skeletal muscle against degeneration caused by certain medications, such as glucocorticoids. This effect is attributed to its role in activating sirtuin 1, a protein involved in muscle remodeling (Shen et al., 2019). Furthermore, myricanol has been found to modulate fat accumulation and improve insulin sensitivity, suggesting potential applications in obesity and diabetes management (Shen et al., 2019).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Myricanol has been found to attenuate sepsis-induced inflammatory responses by nuclear factor erythroid 2-related factor 2 signaling and nuclear factor kappa B/mitogen-activated protein kinase pathway via upregulating Sirtuin 1 . This highlights the potential of myricanol as a novel therapeutic agent for the treatment of LPS-induced sepsis .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(11R)-11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaenyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O10/c1-34-25-18-12-15(5-3-4-6-16(29)9-7-14-8-10-19(30)17(18)11-14)24(26(25)35-2)37-27-23(33)22(32)21(31)20(13-28)36-27/h8,10-12,16,20-23,27-33H,3-7,9,13H2,1-2H3/t16-,20-,21-,22+,23-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSYWDNXSMBWKP-LMNFFIPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C=C(CCCC[C@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238010
Record name Myricanol-15-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myricanol-15-glucoside

CAS RN

90052-02-1
Record name Myricanol-15-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090052021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myricanol-15-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Inoue, Y Arai, M Nagai - Yakugaku zasshi: Journal of …, 1984 - pubmed.ncbi.nlm.nih.gov
… myricanol-15-glucoside …
Number of citations: 38 pubmed.ncbi.nlm.nih.gov

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